Cas no 166664-82-0 ((2r)-2,5-Dimethylhexanoic acid)

(2r)-2,5-Dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- (2r)-2,5-dimethylhexanoic acid
- 166664-82-0
- EN300-6505253
- (2r)-2,5-Dimethylhexanoic acid
-
- インチ: 1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1
- InChIKey: ASAHZDPKCCONIV-SSDOTTSWSA-N
- ほほえんだ: OC([C@H](C)CCC(C)C)=O
計算された属性
- せいみつぶんしりょう: 144.115029749g/mol
- どういたいしつりょう: 144.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
(2r)-2,5-Dimethylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505253-0.1g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.1g |
$1244.0 | 2023-05-29 | ||
Enamine | EN300-6505253-2.5g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 2.5g |
$2771.0 | 2023-05-29 | ||
Enamine | EN300-6505253-1.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 1g |
$1414.0 | 2023-05-29 | ||
Enamine | EN300-6505253-5.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 5g |
$4102.0 | 2023-05-29 | ||
Enamine | EN300-6505253-0.05g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.05g |
$1188.0 | 2023-05-29 | ||
Enamine | EN300-6505253-10.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 10g |
$6082.0 | 2023-05-29 | ||
Enamine | EN300-6505253-0.25g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.25g |
$1300.0 | 2023-05-29 | ||
Enamine | EN300-6505253-0.5g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.5g |
$1357.0 | 2023-05-29 |
(2r)-2,5-Dimethylhexanoic acid 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
(2r)-2,5-Dimethylhexanoic acidに関する追加情報
(2R)-2,5-Dimethylhexanoic Acid: A Comprehensive Overview
(2R)-2,5-Dimethylhexanoic acid, also known by its CAS number 166664-82-0, is a carboxylic acid with the molecular formula C₈H₁₆O₂. This compound belongs to the family of substituted hexanoic acids and is characterized by its unique stereochemistry and structural properties. The molecule features a six-carbon chain with methyl groups attached at the 2nd and 5th positions, and a carboxylic acid group at the terminal end. The (R) configuration at the 2nd carbon gives this compound its specific stereochemical identity, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of (2R)-2,5-Dimethylhexanoic acid can be achieved through various methods, including microbial fermentation and chemical synthesis. Recent advancements in metabolic engineering have enabled the production of this compound using genetically modified microorganisms, which offers a sustainable and cost-effective alternative to traditional chemical synthesis methods. For instance, researchers have successfully engineered E. coli strains to produce this compound by introducing specific biosynthetic pathways. This approach not only enhances yield but also reduces environmental impact, making it a promising avenue for large-scale production.
In terms of physical properties, (2R)-2,5-Dimethylhexanoic acid is a white crystalline solid with a melting point of approximately 78°C and a boiling point of around 190°C under standard conditions. Its solubility in water is moderate, and it exhibits good solubility in organic solvents such as ethanol and ethyl acetate. These properties make it suitable for various applications in the chemical and pharmaceutical industries.
The chemical reactivity of (2R)-2,5-Dimethylhexanoic acid is primarily governed by its carboxylic acid group. It can undergo esterification, amidation, and other nucleophilic acyl substitution reactions to form derivatives with diverse functional groups. These derivatives have found applications in the development of biodegradable polymers, surfactants, and pharmaceutical intermediates. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bio-based plastics, which are increasingly sought after due to their environmental benefits.
In the field of biochemistry, (2R)-2,5-Dimethylhexanoic acid has been studied for its role in lipid metabolism and its potential as a bioactive compound. Research indicates that this compound may possess anti-inflammatory properties due to its ability to modulate lipid signaling pathways. Additionally, it has been explored as a potential therapeutic agent in the treatment of metabolic disorders such as obesity and diabetes. Clinical trials are currently underway to evaluate its efficacy and safety profile.
The application of (2R)-2,5-Dimethylhexanoic acid extends beyond traditional chemical industries into emerging fields such as biotechnology and nanotechnology. For example, it has been used as a building block for constructing self-assembling peptide amphiphiles, which have applications in drug delivery systems and tissue engineering. Recent advancements in nanotechnology have further expanded its utility by incorporating this compound into biocompatible nanoparticles for targeted drug delivery.
In conclusion, (2R)-2,5-Dimethylhexanoic acid (CAS No: 166664-82-0) is a versatile compound with significant potential across multiple disciplines. Its unique stereochemistry, favorable physical properties, and diverse reactivity make it an invaluable tool in chemical synthesis and biotechnology. Ongoing research continues to uncover new applications for this compound, solidifying its position as an important molecule in modern science.
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